molecular formula C13H11N5 B6459227 N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2548997-68-6

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

Cat. No. B6459227
CAS RN: 2548997-68-6
M. Wt: 237.26 g/mol
InChI Key: HCMOZWVGAWHKNK-UHFFFAOYSA-N
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Description

“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” is a quinazoline derivative. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

The synthesis of quinazolinones often involves the use of anthranillic acid or one of their functional derivatives as the starting materials . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been proposed for the synthesis of quinazolin-4(1H)-ones .


Molecular Structure Analysis

Quinazolinones are oxidized quinazolines and are promising compounds with a wide range of biological activities . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are therefore widely conducted . The series of phenylquinazoline inhibitors was optimized for Kv 1.5 potency, selectivity versus hERG, pharmacokinetic exposure, and pharmacodynamic potency .


Physical And Chemical Properties Analysis

Quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . Their lipophilicity helps quinazolinones in penetration through the blood–brain barrier which makes them suitable for targeting different central nervous system diseases .

Scientific Research Applications

Anti-Fibrosis Activity

“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” derivatives have been found to exhibit significant anti-fibrotic activities . In a study, these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Antimicrobial Activity

Compounds containing a pyrimidine moiety, such as “N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine”, are known to exhibit antimicrobial activities . They can be used in the design of new antimicrobial agents.

Antiviral Activity

Pyrimidine derivatives are also known for their antiviral properties . They can be used in the development of new antiviral drugs.

Antitumor Activity

“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” and its derivatives have shown potential in the field of cancer research. They have been reported to exhibit antitumor activities .

Antifibrotic Compounds

Pyrimidine derivatives are known as antifibrotic compounds . They can be used in the treatment of fibrotic diseases.

Synthesis of Heterocyclic Compounds

“N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” is used in the synthesis of novel heterocyclic compounds of 1,3-oxazepine and 1,3-Diazepine derivatives . These compounds have potential biological activities and are an important component of medicinal chemistry and chemical biology .

Antihypertensive Drugs

Sulfadiazine, a N’-substituted derivative of the parent compound, sulfanilamide, can be designed by conjunction with “N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” and antihypertensive drugs in one compound . This can lead to the development of new antihypertensive agents.

Anticonvulsant Drugs

Compounds containing oxazepine, a heterogeneous seven-member ring that contains two heteroatoms (Oxygen and Nitrogen), are used as convulsant drugs . “N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” can be used in the synthesis of these compounds .

Future Directions

In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators . The development of novel classes of antibacterial agents is also a critical and unmet medical requirement .

properties

IUPAC Name

N-(pyrimidin-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-2-5-11-10(4-1)13(18-9-17-11)16-8-12-14-6-3-7-15-12/h1-7,9H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMOZWVGAWHKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine

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